2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
Description
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a cinnolinone derivative characterized by a dihydrobenzo[h]cinnolin-3(2H)-one core substituted with a 3,4-dichlorobenzyl group at position 2. Its structure combines a fused bicyclic aromatic system with a chlorine-rich benzyl substituent, which may enhance lipophilicity and receptor-binding interactions compared to simpler analogs.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-8-5-12(9-17(16)21)11-23-18(24)10-14-7-6-13-3-1-2-4-15(13)19(14)22-23/h1-5,8-10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMPQOULYZFNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the dihydrobenzo[h]cinnolinone core.
Final assembly: The dichlorobenzyl group is then attached to the dihydrobenzo[h]cinnolinone core under specific reaction conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzo[c]cinnoline showed significant cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new anticancer agents based on this chemical scaffold .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Its structure allows it to interact with microbial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Case Study:
In a study focusing on the synthesis of novel cinnoline derivatives, researchers found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Material Science Applications
1. Biodegradable Polymers
The incorporation of this compound into biodegradable polymer matrices has been explored for applications in drug delivery systems. The compound can enhance the mechanical properties and degradation rates of these materials.
Table: Comparison of Mechanical Properties
| Material Type | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Rate (days) |
|---|---|---|---|
| Control Polymer | 35 | 300 | 30 |
| Polymer with Additive | 50 | 400 | 20 |
This table illustrates how the addition of the compound can improve tensile strength while reducing degradation time, making it suitable for temporary implants or drug delivery systems .
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are critical for cell survival and proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interfere with key signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (Compound 1)
- Structure: Features an 8-acetylamino group instead of a benzyl substituent.
- Pharmacology : Serves as a lead compound in early studies, demonstrating antihypertensive and antiaggregating activity .
- Key Difference: The acetylamino group may facilitate hydrogen bonding with target receptors, whereas the dichlorobenzyl group in the target compound prioritizes hydrophobic interactions.
5,6-Dihydrobenzo[f]cinnolin-2(3H)-ones (Compounds 4a,b)
- Structure: Benzyl or 4-chlorobenzyl substituents at position 2, with a benzo[f]cinnolinone core (vs. benzo[h] in the target compound).
- Pharmacology : Tested alongside Compound 1, these analogs showed moderate hypotensive effects but lower potency in platelet aggregation inhibition compared to the lead .
2-(4-Chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
5,6-Dihydrobenzo[h]cinnolin-3(2H)-one (CAS 25823-49-8)
- Structure: Base cinnolinone scaffold without benzyl or chlorine substituents.
- Molecular Formula : C₁₂H₁₀N₂O
- Pharmacology : Serves as a structural reference; lack of substituents correlates with diminished pharmacological activity .
Pharmacological and Physicochemical Comparison Table
Key Findings from Comparative Studies
Core Structure: Benzo[h]cinnolinones (6-membered fused ring) may exhibit superior steric compatibility with biological targets compared to benzo[f]cinnolinones (5-membered fused ring) .
Pharmacological Trends: Antiaggregating activity correlates with electron-withdrawing substituents (e.g., chlorine), which stabilize charge-transfer interactions with platelet receptors .
Biological Activity
2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a synthetic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of cinnolines and features a dichlorobenzyl group attached to a dihydrobenzo[h]cinnolinone core. Its molecular formula is with a molecular weight of approximately 357.24 g/mol. The synthesis typically involves several steps:
- Formation of Dichlorobenzyl Intermediate : Reaction of 3,4-dichlorobenzyl chloride with a nucleophile.
- Cyclization : The intermediate undergoes cyclization to form the dihydrobenzo[h]cinnolinone core.
- Final Assembly : The dichlorobenzyl group is attached under specific conditions to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown its effectiveness in inhibiting the growth of human tumor cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve interference with cellular processes such as DNA replication and apoptosis pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Cellular Targets : The dichlorobenzyl moiety is believed to interact with proteins and enzymes critical for cell survival and proliferation.
- Signaling Pathways : Initial studies suggest that the compound may disrupt key signaling pathways involved in cell growth and apoptosis .
Comparative Studies
When compared to similar compounds such as 2,3-dichlorobenzoyl chloride and 3,4-dichlorobenzoyl chloride, this compound shows distinct biological properties due to its unique structure combining the dichlorobenzyl group with the dihydrobenzo[h]cinnolinone core.
Case Studies
Several case studies highlight the compound's effectiveness:
- Cytotoxicity Assessment : In vitro studies demonstrated that varying concentrations of the compound significantly reduced cell viability in cancer cell lines such as A2780 and CH1. The IC50 values were reported in the low micromolar range.
- Antimicrobial Testing : A study investigating its antimicrobial properties revealed that it inhibited growth in several bacterial strains at concentrations lower than those required for many traditional antibiotics .
Q & A
Q. What are the common synthetic routes for 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes often involve multi-step cyclization reactions starting from substituted benzyl precursors. Optimization can leverage Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict viable pathways, while iterative experimental feedback refines conditions . For example, a 2^3 factorial design might test temperature (80–120°C), catalyst (Pd/C vs. CuI), and solvent (DMF vs. THF), with yield as the response variable.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves aromatic proton environments and substitution patterns, critical for confirming the dichlorobenzyl and dihydrocinnolinone moieties.
- X-ray Crystallography : Determines absolute stereochemistry and bond angles, validated against databases like the Protein Data Bank (PDB) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
Comparative analysis with structurally related compounds (e.g., pyridazinones or triazinones) can validate spectral interpretations .
Q. What preliminary assays are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like kinases or GPCRs.
- Cell viability assays : Use IC50 determinations in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity.
- Enzyme inhibition studies : Couple with kinetic analysis (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .
Advanced Research Questions
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like Molecular Operating Environment (MOE) simulate binding poses in active sites (e.g., kinase ATP-binding pockets). Use scoring functions (e.g., Gibbs free energy) to rank poses .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS/AMBER). Analyze hydrogen bonding, hydrophobic contacts, and conformational flexibility .
- QSAR Models : Train on analogs with known bioactivity to predict IC50 or logP values .
Q. How to resolve contradictions in experimental data (e.g., divergent IC50 values across assays)?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR vs. radioligand binding).
- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent DMSO% or cell passage number).
- Meta-Analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify trends .
Example: If IC50 varies between enzymatic and cell-based assays, test membrane permeability (e.g., PAMPA assay) to rule out bioavailability issues .
Q. What strategies optimize its selectivity against off-target proteins?
- Methodological Answer :
- Structural Analog Synthesis : Introduce substituents (e.g., methyl, halogen) at positions predicted to clash with off-target binding pockets.
- Selectivity Screening : Use panels like Eurofins’ KinaseProfiler to assess >100 kinases.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in target vs. off-target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
